molecular formula C14H14N2O B188636 N-Methyl-N,N'-diphenylurea CAS No. 612-01-1

N-Methyl-N,N'-diphenylurea

Cat. No. B188636
CAS RN: 612-01-1
M. Wt: 226.27 g/mol
InChI Key: RLGZENVXTXVWJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N,N'-diphenylurea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is commonly used as a reagent in organic synthesis and as a catalyst in several chemical reactions.

Mechanism Of Action

The mechanism of action of N-Methyl-N,N'-diphenylurea is not well understood, but it is believed to act as a Lewis acid catalyst in several chemical reactions. It can coordinate with the reactants and facilitate the formation of intermediates, which results in the desired product formation.

Biochemical And Physiological Effects

N-Methyl-N,N'-diphenylurea has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit low toxicity in animal studies. It is not known to cause any significant adverse effects on the environment.

Advantages And Limitations For Lab Experiments

N-Methyl-N,N'-diphenylurea has several advantages in lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also a cost-effective reagent that can be used in various chemical reactions. However, it has some limitations, such as its limited solubility in water, which can make it challenging to use in some reactions.

Future Directions

Several future directions can be explored in the field of N-Methyl-N,N'-diphenylurea research. One potential area of research is the development of new synthetic methods for N-Methyl-N,N'-diphenylurea that are more efficient and cost-effective. Another area of research is the exploration of its potential applications in the synthesis of new biologically active compounds. Additionally, the biochemical and physiological effects of N-Methyl-N,N'-diphenylurea can be further studied to determine its safety and potential use in various fields.
Conclusion:
In conclusion, N-Methyl-N,N'-diphenylurea is a chemical compound that has several potential applications in various fields. Its synthesis method is efficient and straightforward, and it has been extensively used as a reagent in organic synthesis. Although its mechanism of action is not well understood, it has been shown to exhibit low toxicity in animal studies. N-Methyl-N,N'-diphenylurea has several advantages and limitations in lab experiments, and several future directions can be explored in the field of N-Methyl-N,N'-diphenylurea research.

Synthesis Methods

The synthesis of N-Methyl-N,N'-diphenylurea involves the reaction of N,N'-diphenylurea with methyl iodide in the presence of a base such as potassium carbonate. The reaction results in the formation of N-Methyl-N,N'-diphenylurea and potassium iodide as a byproduct. This method is a straightforward and efficient way to produce N-Methyl-N,N'-diphenylurea in high yields.

Scientific Research Applications

N-Methyl-N,N'-diphenylurea has been extensively used as a reagent in organic synthesis due to its ability to catalyze several chemical reactions. It has been employed in the synthesis of various compounds such as benzimidazoles, quinazolines, and pyrimidines. Furthermore, N-Methyl-N,N'-diphenylurea has been used in the synthesis of biologically active compounds such as antitumor agents, antifungal agents, and antibacterial agents.

properties

IUPAC Name

1-methyl-1,3-diphenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-16(13-10-6-3-7-11-13)14(17)15-12-8-4-2-5-9-12/h2-11H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGZENVXTXVWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210096
Record name Carbanilide, N-methyl- (8CI)
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Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N,N'-diphenylurea

CAS RN

612-01-1
Record name N-Methyl-N,N′-diphenylurea
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Record name N-Methyl-N,N'-diphenylurea
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Record name N-Methyl-N,N'-diphenylurea
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Record name 1,3-DIPHENYL-1-METHYLUREA
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Record name N-Methyl-N,N'-diphenylurea
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